Structural and Physicochemical vs. BI-3231
Hsd17B13-IN-39 (C15H11NO2; MW 237.25) represents a structurally distinct chemical scaffold from the well-characterized probe BI-3231 (C16H14F2N4O3S; MW 380.37). The 38% lower molecular weight and absence of sulfur and fluorine substituents in Hsd17B13-IN-39 may confer differentiated solubility, permeability, and metabolic stability profiles compared to BI-3231 [1]. While BI-3231 undergoes glucuronidation of its phenol moiety driving moderate clearance in vivo, Hsd17B13-IN-39's distinct substitution pattern may exhibit altered Phase II metabolism susceptibility [1]. Additionally, the co-crystal structures of HSD17B13 with inhibitors from two distinct chemical series demonstrate that different scaffolds engage the ligand-binding pocket through varying residue interactions, potentially affecting selectivity and binding kinetics [2]. The availability of HSD17B13 crystal structures (PDB 8G84, 8G89) enables structure-based comparison of Hsd17B13-IN-39 with alternative chemotypes for rational experimental design [2].
| Evidence Dimension | Molecular weight and scaffold composition |
|---|---|
| Target Compound Data | C15H11NO2; MW 237.25 g/mol; no fluorine or sulfur atoms |
| Comparator Or Baseline | BI-3231: C16H14F2N4O3S; MW 380.37 g/mol; contains fluorine and sulfur |
| Quantified Difference | 37.6% lower molecular weight (237.25 vs 380.37); structurally distinct scaffold lacking fluorine and sulfur |
| Conditions | Calculated molecular formula and weight; no direct experimental comparative data available |
Why This Matters
Structural differentiation provides experimental diversity for structure-activity relationship (SAR) studies and orthogonal target engagement validation.
- [1] Thamm S, et al. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. J Med Chem. 2023;66(3):1893-1910. View Source
- [2] Liu S, et al. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13. Nat Commun. 2023;14:5158. PDB IDs: 8G84, 8G89. View Source
